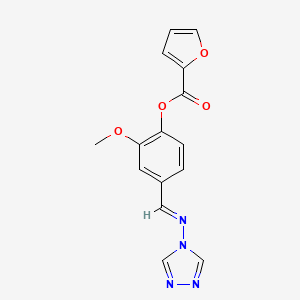
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate is a synthetic compound that features a triazole ring, a furan ring, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate typically involves the condensation of 4H-1,2,4-triazole-4-amine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-hydroxyphenyl furan-2-carboxylate.
Reduction: Formation of 4-(((4H-1,2,4-triazol-4-yl)aminomethyl)-2-methoxyphenyl furan-2-carboxylate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair pathways, contributing to its biological activity .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A core structure in many biologically active compounds.
Furan-2-carboxylic acid: A precursor in the synthesis of various furan derivatives.
2-Methoxybenzaldehyde: Used in the synthesis of other imine and Schiff base compounds.
Uniqueness
(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate is unique due to the combination of the triazole, furan, and methoxyphenyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds. The presence of the imine linkage also allows for further functionalization, making it a versatile compound for various applications.
特性
IUPAC Name |
[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-21-14-7-11(8-18-19-9-16-17-10-19)4-5-12(14)23-15(20)13-3-2-6-22-13/h2-10H,1H3/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQKGNGDCDQZGJ-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
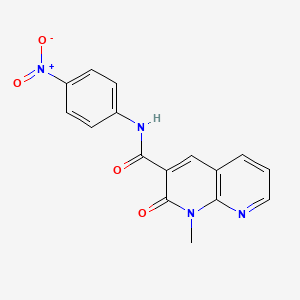
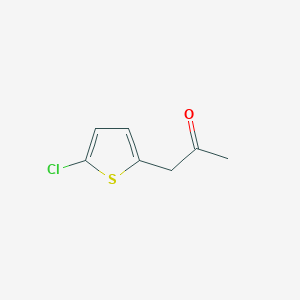
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2890608.png)
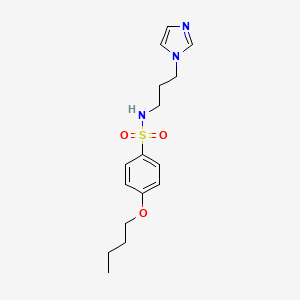
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890611.png)
![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)
![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)
![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)
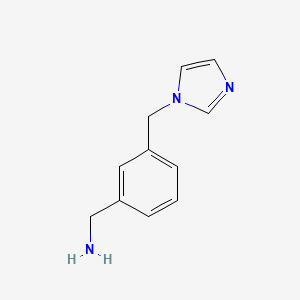
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)
![5-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-chloroaniline](/img/structure/B2890624.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)
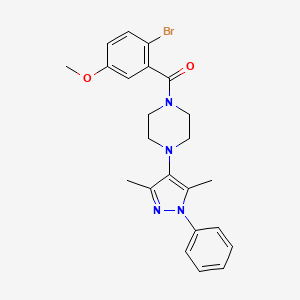
![4-Phenyl-6-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2890627.png)
